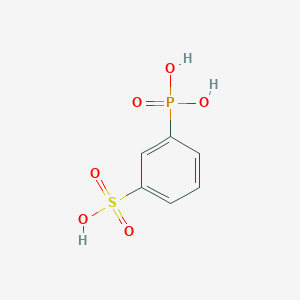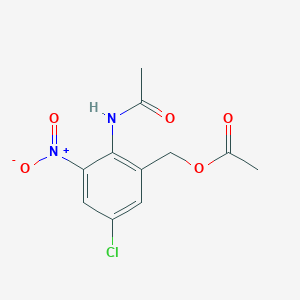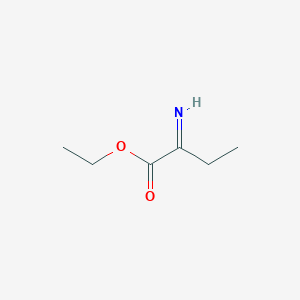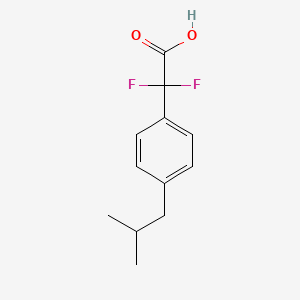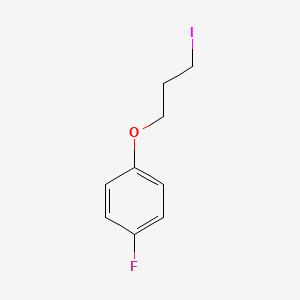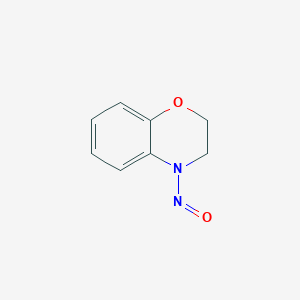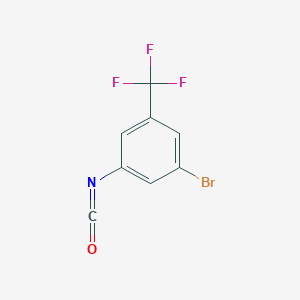
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene
描述
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene: is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an isocyanate functional group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene typically involves the reaction of 3-Bromo-5-trifluoromethylphenylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a low to moderate range to ensure the stability of the intermediate and final products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the process. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines, forming urethanes and ureas, respectively.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at moderate temperatures.
Addition Reactions: Alcohols and amines are commonly used as reagents. The reactions are usually performed at room temperature or slightly elevated temperatures in the presence of a catalyst, such as a tertiary amine.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used in the presence of a base, such as potassium carbonate, in solvents like toluene or ethanol.
Major Products Formed:
Urethanes and Ureas: Formed from the addition of alcohols and amines to the isocyanate group.
Substituted Phenylisocyanates: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
科学研究应用
Chemistry: 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene is used as a building block in organic synthesis for the preparation of various functionalized aromatic compounds
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or urethane linkages. This modification can alter the biological activity and properties of the biomolecules, making it useful in the study of enzyme mechanisms and protein-protein interactions.
Medicine: this compound is investigated for its potential use in the development of pharmaceuticals, particularly as a reactive intermediate in the synthesis of drug candidates. Its ability to form stable linkages with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance. It is also employed in the manufacture of agrochemicals and other fine chemicals.
作用机制
The mechanism of action of 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form urea and urethane linkages. These reactions can modify the structure and function of target molecules, making this compound useful in various chemical and biological applications.
相似化合物的比较
- 3-Bromo-5-trifluoromethylphenol
- 3-Bromo-5-trifluoromethylbenzaldehyde
- 3-Bromo-5-trifluoromethylbenzenesulfonyl chloride
Comparison: Compared to similar compounds, 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity and applications. While other compounds, such as 3-Bromo-5-trifluoromethylphenol and 3-Bromo-5-trifluoromethylbenzaldehyde, are primarily used as intermediates in organic synthesis, this compound’s ability to form stable covalent bonds with nucleophiles makes it particularly valuable in the modification of biomolecules and the development of pharmaceuticals and specialty materials.
属性
分子式 |
C8H3BrF3NO |
|---|---|
分子量 |
266.01 g/mol |
IUPAC 名称 |
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H |
InChI 键 |
PGOJVIXXAXKMAS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1N=C=O)Br)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
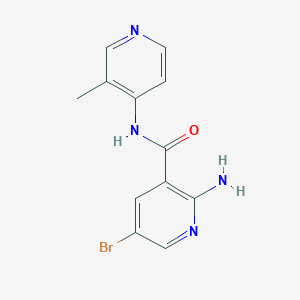
![2-(Chloromethyl)-3-methyl-5-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B8607032.png)
![7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B8607047.png)
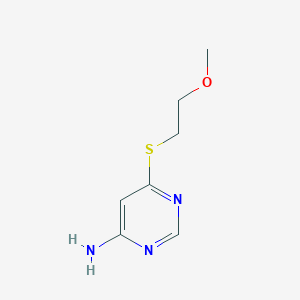
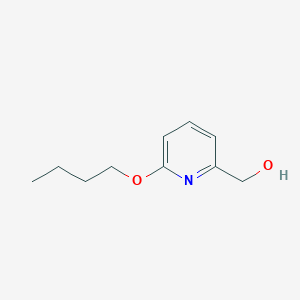
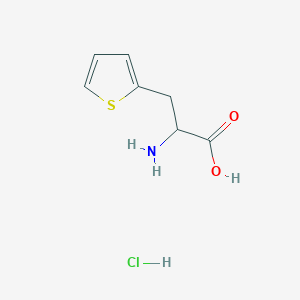
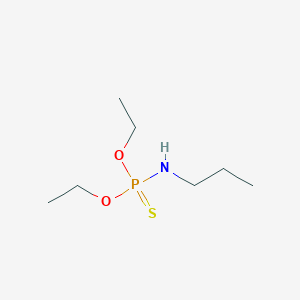
![2-Propanone, 1-[4-(2-phenoxyethyl)-1-piperazinyl]-1-phenyl-](/img/structure/B8607093.png)
